molecular formula C12H13NOS B037601 3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol CAS No. 116058-96-9

3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol

Cat. No.: B037601
CAS No.: 116058-96-9
M. Wt: 219.3 g/mol
InChI Key: SOZLUISJBSHCPY-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol is a benzothiazole derivative featuring a pent-4-en-2-ol chain attached to the benzo[d]thiazole scaffold. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects . The pentenol moiety introduces a hydroxyl group and a double bond, which may enhance hydrogen bonding capacity and chemical reactivity. Its structural uniqueness lies in the unsaturated alcohol side chain, which could influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

CAS No.

116058-96-9

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol

InChI

InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3

InChI Key

SOZLUISJBSHCPY-UHFFFAOYSA-N

SMILES

CC(C(C=C)C1=NC2=CC=CC=C2S1)O

Canonical SMILES

CC(C(C=C)C1=NC2=CC=CC=C2S1)O

Synonyms

2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Comparisons of Benzothiazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Bioactivities Synthesis Method
3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol Benzo[d]thiazole + pent-4-en-2-ol Hydroxyl, double bond ~219.3 (calculated) Potential reactivity via double bond Not explicitly reported (inferred via analogous routes )
4-(Benzo[d]thiazol-2-yl)benzenamine derivatives Benzo[d]thiazole + aniline Arylthioureas, oxadiazinanes 314–460 (reported) Antitumor, antimicrobial Condensation with aryl isothiocyanates
6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one Benzo[d]thiazolone + acetyl/aminopropyl Acetyl, aminopropyl 296.4 (reported) Radiopharmaceutical applications Alkylation with bromopropylamine
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol derivatives Benzo[d]thiazole + methoxyphenol Methoxy, acetamide chains 320–450 (reported) Acetylcholinesterase inhibition Sequential alkylation and acylation
Thiazolidin-4-one derivatives Benzo[d]thiazole + thiazolidinone Dichlorophenyl, adamantyl 450–500 (reported) Antimicrobial activity Cyclocondensation with thiocarbamates

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound may improve aqueous solubility compared to non-polar derivatives like thiazolidinones . However, the methoxyphenol derivatives exhibit balanced lipophilicity due to methoxy groups, enhancing blood-brain barrier penetration.
  • Reactivity : The pent-4-en-2-ol chain offers a site for Michael additions or epoxidation, distinguishing it from saturated analogs.

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